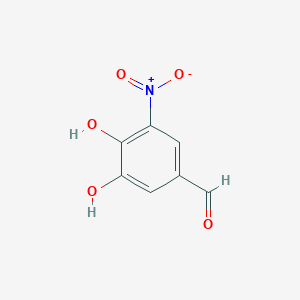

3,4-Dihydroxy-5-nitrobenzaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dihydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)7(11)6(10)2-4/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFJODMCHICIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151345 | |

| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116313-85-0 | |

| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116313-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxy-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzaldehyde, 3,4-dihydroxy-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROXY-5-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34J6743XV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dihydroxy-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB), a key chemical intermediate with significant potential in pharmaceutical research and development. This document collates available data on its chemical and physical properties, detailed experimental protocols for its synthesis, and an in-depth look at its biological activities, including its role as a potent enzyme inhibitor. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound, also known as 5-nitroprotocatechuicaldehyde, is a substituted aromatic aldehyde. The presence of two hydroxyl groups, a nitro group, and an aldehyde group on the benzene ring confers upon it a unique combination of chemical reactivity and biological activity.

General Information

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Nitroprotocatechuic aldehyde, DHNB | [2] |

| CAS Number | 116313-85-0 | [2] |

| Molecular Formula | C₇H₅NO₅ | [1][2] |

| Molecular Weight | 183.12 g/mol | [1][2] |

| Appearance | Light yellow to amber crystalline powder |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 145-149 °C | |

| Boiling Point | 310.9 °C (predicted) | |

| Solubility | Soluble in DMSO. | |

| pKa | 4.78 ± 0.38 (predicted) |

Spectral Data

¹H NMR Spectroscopy (Predicted)

In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H NMR spectrum of DHNB is expected to show distinct signals corresponding to the aldehydic proton and the two aromatic protons. The aldehydic proton should appear as a singlet at a downfield chemical shift (typically δ 9.5-10.5 ppm). The two aromatic protons, being in different chemical environments, would likely appear as two singlets or doublets with small coupling constants in the aromatic region (δ 7.0-8.5 ppm). The hydroxyl protons will likely appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal (typically δ 190-200 ppm). The aromatic carbons will resonate in the range of δ 110-160 ppm. The carbon atoms attached to the hydroxyl and nitro groups will show characteristic chemical shifts influenced by the electronic effects of these substituents.

FT-IR Spectroscopy (Predicted)

The FT-IR spectrum of DHNB would exhibit characteristic absorption bands for its functional groups.[3] Key expected peaks include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl groups.

-

C-H stretching (aromatic and aldehydic): Peaks around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively.

-

C=O stretching (aldehyde): A strong, sharp peak around 1700-1680 cm⁻¹.

-

N-O stretching (nitro group): Two strong bands around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).

-

C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry data for DHNB has been reported. The fragmentation pattern is influenced by the functional groups present. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂), the formyl group (CHO), and potentially water (H₂O) from the molecular ion.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily through the nitration and subsequent demethylation or de-ethylation of vanillin or ethylvanillin derivatives.

Synthesis from 5-Nitrovanillin

A common laboratory-scale synthesis involves the demethylation of 5-nitrovanillin.

Reaction Scheme:

References

Synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde from 5-Nitrovanillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde from 5-nitrovanillin, a critical transformation in the production of various pharmaceutical compounds. This compound serves as a key intermediate in the synthesis of COMT inhibitors such as entacapone and opicapone, which are utilized in the treatment of Parkinson's disease.[1] This document provides a comprehensive overview of various synthetic methodologies, quantitative data, and detailed experimental protocols.

Introduction

5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a derivative of vanillin that can be synthesized through the nitration of vanillin using concentrated nitric acid in glacial acetic acid.[1] The presence of multiple reactive functional groups—hydroxyl, methoxy, aldehyde, and nitro groups—makes 5-nitrovanillin a versatile starting material for a range of chemical syntheses.[1] The core transformation discussed in this guide is the demethylation of the methoxy group of 5-nitrovanillin to yield this compound. This process, an ether cleavage, is a crucial step for introducing a catechol functionality, which is often essential for the biological activity of the target pharmaceutical molecules.

Synthetic Methodologies

Several methods have been established for the demethylation of 5-nitrovanillin. The primary approaches involve the use of strong acids, Lewis acids, or nucleophilic reagents. Each method presents distinct advantages and disadvantages concerning reaction conditions, yield, purity, and scalability.

Demethylation using Hydrobromic Acid

A common and effective method for cleaving aryl methyl ethers is the use of strong protic acids like hydrobromic acid (HBr).[2] This method typically requires elevated temperatures to drive the reaction to completion.

Demethylation using Lewis Acids (Aluminum Chloride)

Lewis acids, particularly anhydrous aluminum chloride (AlCl₃), are frequently employed for the demethylation of phenolic ethers. This method often involves the use of a base, such as pyridine, to facilitate the reaction.[3][4][5] The reaction can be carried out in various organic solvents, including chloroform, dichloromethane, and acetonitrile.[3][4]

Demethylation using Lithium Hydroxide and a Thiol

A more recent approach utilizes a combination of lithium hydroxide and an aromatic mercapto compound, such as thiophenol or 2-mercaptobenzothiazole, in a polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP).[6][7] This method is reported to produce a high-purity product and can be driven to completion with a reduced risk of product decomposition compared to acid-based methods.[8]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound from 5-nitrovanillin, allowing for a direct comparison of their efficiencies.

| Method | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |

| Hydrobromic Acid | 5-Nitrovanillin, conc. Hydrobromic Acid, Acetic Acid | Acetic Acid | 20 h | Reflux | 80 | 135-137 | [9] |

| Aluminum Chloride & Pyridine | 5-Nitrovanillin, Anhydrous AlCl₃, Pyridine | Chloroform | 24 h | Reflux | - | - | [3] |

| Aluminum Chloride & Pyridine | 5-Nitrovanillin, Anhydrous AlCl₃, Pyridine | Acetonitrile | 10 h | 50°C | - | - | [4] |

| Aluminum Chloride (base-free) | 5-Nitrovanillin, Anhydrous AlCl₃ | Dichloromethane | 6 h | Reflux | 90-95 | - | [4] |

| Lithium Hydroxide & Thiophenol | 5-Nitrovanillin, Lithium Hydroxide, Thiophenol | NMP | 3 h | 130°C | 96.9 | 135-137 | [6][7] |

| Lithium Hydroxide & 2-Mercaptobenzothiazole | 5-Nitrovanillin, Lithium Hydroxide, 2-Mercaptobenzothiazole | NMP / Toluene | 20 h | Reflux | 81.7 | 135-137 | [6] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on published procedures and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Demethylation using Hydrobromic Acid[9]

-

Reaction Setup: In a suitable reaction vessel, combine 8.0 kg of 5-nitrovanillin and 8.7 kg of acetic acid in 35 kg of concentrated hydrobromic acid.

-

Reflux: Heat the mixture to reflux and maintain for 20 hours.

-

Decolorization: Add 0.6 kg of activated charcoal to the hot solution and filter the mixture.

-

Precipitation: To the filtrate, add 32 kg of water with stirring.

-

Crystallization: Cool the solution to -10°C and continue stirring for an additional 2 hours to facilitate complete crystallization.

-

Isolation: Filter the crystalline product and wash it thoroughly with cold water.

-

Drying: Dry the product to obtain this compound. (Expected Yield: 5.66 kg, 80%)

Protocol 2: Demethylation using Aluminum Chloride and Pyridine[3]

-

Reaction Setup: To a reaction flask containing 50 mL of chloroform, add 5.00 g of 5-nitrovanillin and 3.72 g of anhydrous aluminum chloride.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Pyridine Addition: Slowly add 8.83 g of pyridine to the mixture using a syringe.

-

Reflux: Remove the ice bath and reflux the resulting solution under a nitrogen atmosphere for 24 hours.

-

Solvent Removal: After the reaction is complete, remove the solvent under vacuum.

-

Acidification and Extraction: Add 300 mL of 20% hydrochloric acid solution to the residue and stir for 30 minutes. Extract the mixture with ethyl acetate.

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product.

Protocol 3: Demethylation using Lithium Hydroxide and Thiophenol[6][7]

-

Reaction Setup: In a reaction vessel, combine 150 g of 5-nitrovanillin, 280 mL of N-methyl-2-pyrrolidinone (NMP), 39 g of lithium hydroxide, and 90 mL of thiophenol.

-

Reaction: Heat the mixture to 130°C for three hours under reduced pressure, collecting the distillate.

-

Quenching: Cool the mixture to 100°C, normalize the pressure, and add 1000 mL of hot water and 250 mL of concentrated hydrochloric acid.

-

Crystallization: Stir the mixture overnight at room temperature, then cool to 0°C for two hours.

-

Isolation: Filter the product, wash with 200 mL of cold water, and dry. (Expected Yield: 135 g, 96.9%)

Reaction Workflow

The following diagram illustrates the general chemical transformation from 5-nitrovanillin to this compound.

Caption: Chemical synthesis workflow for this compound.

Conclusion

The synthesis of this compound from 5-nitrovanillin can be achieved through several effective methods. The choice of a specific protocol will depend on factors such as desired yield and purity, available reagents and equipment, and scalability considerations. The hydrobromic acid method is a classic approach, while the aluminum chloride and lithium hydroxide/thiophenol methods offer alternative conditions and potentially higher yields and purity. This guide provides the necessary data and protocols to assist researchers and professionals in selecting and implementing the most suitable synthetic route for their specific needs in drug development and chemical research.

References

- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 2. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 3. Page loading... [wap.guidechem.com]

- 4. A Process For Demethylation Of 5 Nitrovanillin [quickcompany.in]

- 5. CN102241575B - Method for preparing protocatechuic aldehyde from vanillin - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP0589948B1 - Method for the preparation of this compound - Google Patents [patents.google.com]

- 8. US5710343A - Method for the preparation of this compound - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide on the Mechanism of Action of 3,4-Dihydroxy-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a synthetic derivative of protocatechuic aldehyde, a natural compound. This document elucidates the core mechanism of action of DHNB, focusing on its potent inhibitory effects on xanthine oxidase (XO), a key enzyme in purine metabolism implicated in hyperuricemia and gout. Furthermore, this guide details the compound's antioxidant properties and its efficacy in in vivo models of hyperuricemia. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in drug development, highlighting the therapeutic potential of DHNB.

Core Mechanism of Action: Xanthine Oxidase Inhibition

The primary mechanism of action of this compound is the potent and time-dependent inhibition of xanthine oxidase (XO).[1] XO is a crucial enzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting XO, DHNB effectively reduces the production of uric acid, making it a promising candidate for the management of hyperuricemia and gout.[1]

Kinetics of Xanthine Oxidase Inhibition

DHNB exhibits a mixed-type inhibition of xanthine oxidase.[1] This indicates that DHNB can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax). The inhibitory effect of DHNB on XO activity is time-dependent, a characteristic it shares with the clinically used XO inhibitor, allopurinol.[1]

Interaction with the Molybdenum Center

The catalytic activity of xanthine oxidase is dependent on a molybdenum cofactor at its active site. DHNB is understood to interact with this molybdenum center.[1] During this interaction, DHNB is slowly oxidized and converted to its corresponding carboxylic acid, 3,4-dihydroxy-5-nitrobenzoic acid, at a rate of approximately 10-10 mol/L/s.[1]

Quantitative Data on Xanthine Oxidase Inhibition

The inhibitory potency of DHNB against xanthine oxidase has been quantified, with a reported IC50 value of 3 µM .[1] This value is comparable to that of allopurinol, a widely used XO inhibitor.

| Parameter | Value | Enzyme | Reference |

| IC50 | 3 µM | Xanthine Oxidase | [1] |

| Inhibition Type | Mixed-Type | Xanthine Oxidase | [1] |

| Conversion Rate | 10-10 mol/L/s | Xanthine Oxidase | [1] |

Structure-Activity Relationship

Studies on the structure-activity relationship of DHNB have revealed that several structural features are essential for its potent inhibitory activity against xanthine oxidase. These include:

-

The aldehyde moiety: This functional group is critical for the inhibitory action.

-

The catechol moiety: The 3,4-dihydroxy arrangement on the benzene ring is necessary for activity.

-

Nitration at C-5: The presence of the nitro group at the 5th position of the benzene ring is a key requirement for potent XO inhibition.[1]

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the established mechanism of action of DHNB in the context of purine metabolism and its direct antioxidant activities.

Caption: Mechanism of action of this compound.

Secondary Mechanism: Antioxidant Activity

In addition to its primary role as a xanthine oxidase inhibitor, DHNB also exhibits direct antioxidant properties. It has been shown to effectively scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) and other reactive oxygen species (ROS), including peroxynitrite (ONOO⁻) and hypochlorous acid (HOCl).[1] This dual action of inhibiting ROS production (via XO inhibition) and directly scavenging ROS suggests that DHNB may offer broader therapeutic benefits in conditions associated with oxidative stress.

Experimental Protocols

Xanthine Oxidase Inhibition Assay

This protocol outlines the method used to determine the inhibitory activity of DHNB on xanthine oxidase.

Materials:

-

Xanthine Oxidase (XO)

-

Xanthine

-

This compound (DHNB) and its derivatives

-

Allopurinol (positive control)

-

67 mM Phosphate buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 67 mM phosphate buffer (pH 7.4) and 20 nM xanthine oxidase (with an activity of 5 mU/mL).

-

Add DHNB or other test compounds at various concentrations to the reaction mixture. A control reaction should be prepared without any inhibitor.

-

Pre-incubate the mixture for 1 to 5 minutes at 25°C.

-

Initiate the enzymatic reaction by adding 50 µM xanthine to the mixture.

-

Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm using a spectrophotometer.

-

For enzyme kinetic analysis, use relatively low concentrations of xanthine and varying concentrations of DHNB.

-

Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Hyperuricemia Model

This protocol describes the allantoxanamide-induced hyperuricemia model in mice to evaluate the in vivo efficacy of DHNB.

Materials:

-

Male mice

-

Allantoxanamide (uricase inhibitor)

-

This compound (DHNB)

-

Allopurinol (positive control)

-

Blood collection supplies

-

Serum uric acid assay kit

Procedure:

-

Induce hyperuricemia in mice through the administration of allantoxanamide.

-

Orally administer a large dose (e.g., 500 mg/kg) of DHNB to the hyperuricemic mice.

-

Include a control group receiving the vehicle and a positive control group receiving allopurinol.

-

Collect blood samples from the mice at specified time points after treatment.

-

Separate the serum from the blood samples.

-

Measure the serum uric acid levels using a commercially available assay kit.

-

Monitor the mice for any signs of toxicity or side effects.

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for evaluating the xanthine oxidase inhibitory activity of DHNB.

Caption: Workflow for Xanthine Oxidase Inhibition Assay.

In Vivo Efficacy and Safety

In an allantoxanamide-induced hyperuricemic mouse model, DHNB was shown to effectively reduce serum uric acid levels.[1] Notably, mice administered a high dose of DHNB (500 mg/kg) exhibited no observable side effects. This is in stark contrast to allopurinol, where a significant percentage of mice treated with a comparable dose experienced mortality and adverse effects in their offspring.[1] These findings suggest that DHNB possesses a favorable safety profile in addition to its potent therapeutic activity.

Conclusion

This compound demonstrates a robust mechanism of action primarily through the potent, mixed-type inhibition of xanthine oxidase, leading to a reduction in uric acid synthesis. Its direct antioxidant activities further contribute to its therapeutic potential. In vivo studies have confirmed its efficacy in reducing hyperuricemia with a promising safety profile. The unique chemical structure and dual mechanism of action make DHNB an outstanding candidate for further investigation and development as a novel therapeutic agent for hyperuricemia, gout, and other conditions associated with elevated uric acid levels and oxidative stress.

References

The Biological Profile of 3,4-Dihydroxy-5-nitrobenzaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a synthetic aromatic compound with emerging biological significance. Structurally characterized by a catechol (3,4-dihydroxy) moiety, an aldehyde group, and a nitro group on the benzene ring, DHNB has demonstrated potent inhibitory effects against the enzyme xanthine oxidase, a key target in the management of hyperuricemia and gout. Beyond this primary activity, DHNB exhibits antioxidant properties and serves as a crucial intermediate in the synthesis of pharmaceutical agents, notably the catechol-O-methyltransferase (COMT) inhibitor Entacapone, used in the treatment of Parkinson's disease. This technical guide provides an in-depth analysis of the biological activities of DHNB, presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.

Xanthine Oxidase Inhibition

The most well-documented biological activity of this compound is its potent inhibition of xanthine oxidase (XO). This enzyme plays a critical role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a condition that can result in gout.

Quantitative Data for Xanthine Oxidase Inhibition

The inhibitory potency of DHNB against xanthine oxidase has been quantified and is summarized in the table below.

| Compound | Target Enzyme | IC50 Value | Inhibition Type | Reference |

| This compound (DHNB) | Xanthine Oxidase | 3 µM | Mixed-type |

Mechanism of Xanthine Oxidase Inhibition

Studies have shown that DHNB acts as a time-dependent, mixed-type inhibitor of xanthine oxidase. The inhibitory mechanism involves an interaction with the molybdenum center of the enzyme. Furthermore, it has been observed that xanthine oxidase can slowly convert DHNB to its corresponding carboxylic acid, 3,4-dihydroxy-5-nitrobenzoic acid. Structure-activity relationship studies indicate that the aldehyde group, the catechol moiety, and the nitro group at the C-5 position are all crucial for its potent inhibitory activity against xanthine oxidase.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The following protocol outlines the spectrophotometric method used to determine the xanthine oxidase inhibitory activity of DHNB.

1. Reagents and Materials:

-

Xanthine Oxidase (XO) from bovine milk

-

Xanthine

-

This compound (DHNB)

-

Allopurinol (positive control)

-

Phosphate buffer (67 mM, pH 7.4)

-

Spectrophotometer capable of measuring absorbance at 295 nm

2. Assay Procedure:

-

Prepare a reaction mixture containing 67 mM phosphate buffer (pH 7.4) and 20 nM xanthine oxidase.

-

Add DHNB at various concentrations to the reaction mixture. A vehicle control (without DHNB) should also be prepared.

-

Pre-incubate the mixture for 1 to 5 minutes at 25°C.

-

Initiate the enzymatic reaction by adding 50 µM xanthine.

-

Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

-

Calculate the rate of uric acid formation.

-

The percentage of inhibition is determined by comparing the rate of reaction in the presence of DHNB to the vehicle control.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the DHNB concentration.

Antioxidant Activity

DHNB has been shown to possess direct antioxidant properties by scavenging free radicals and reactive oxygen species (ROS). This activity is attributed to the catechol moiety, which can donate hydrogen atoms to neutralize radicals.

Quantitative Data for Antioxidant Activity

While the antioxidant activity of DHNB has been confirmed, specific IC50 values for direct comparison are not extensively reported in the primary literature. The available information indicates that DHNB is an effective scavenger of DPPH, peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl).

| Compound | Assay | Result | Reference |

| This compound (DHNB) | DPPH Radical Scavenging | Effective scavenger | |

| This compound (DHNB) | Peroxynitrite (ONOO⁻) Scavenging | Effective scavenger | |

| This compound (DHNB) | Hypochlorous Acid (HOCl) Scavenging | Effective scavenger |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging ability of a compound.

1. Reagents and Materials:

-

DPPH

-

Methanol or Ethanol

-

This compound (DHNB)

-

Ascorbic acid or Trolox (positive control)

-

Microplate reader or spectrophotometer

2. Assay Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

-

Prepare serial dilutions of DHNB in the same solvent.

-

In a 96-well plate or cuvettes, add the DHNB solutions.

-

Add the DPPH solution to each well/cuvette. A control containing only the solvent and DPPH is also prepared.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

In Vivo Activity in a Hyperuricemia Model

The efficacy of DHNB in reducing uric acid levels has been demonstrated in a mouse model of hyperuricemia.

Summary of In Vivo Findings

In a study using allantoxanamide-induced hyperuricemic mice, oral administration of DHNB effectively reduced serum uric acid levels. Notably, DHNB exhibited a favorable toxicity profile, with no adverse effects observed at a high dose (500 mg/kg), whereas a significant percentage of mice treated with the same dose of allopurinol showed mortality.

Experimental Protocol: Allantoxanamide-Induced Hyperuricemia in Mice

This protocol describes the induction of hyperuricemia in mice to evaluate the in vivo efficacy of DHNB.

1. Animals and Reagents:

-

Male mice (e.g., Kunming or C57BL/6)

-

Allantoxanamide

-

This compound (DHNB)

-

Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

-

Blood collection supplies

-

Uric acid assay kit

2. Experimental Workflow:

-

Acclimatize mice for at least one week.

-

Induce hyperuricemia by administering allantoxanamide.

-

Divide the animals into groups: control, hyperuricemic (vehicle-treated), and DHNB-treated groups.

-

Administer DHNB orally at the desired doses.

-

Collect blood samples at specified time points.

-

Measure serum uric acid levels using a commercial assay kit.

-

Monitor for any signs of toxicity.

Anticancer and Antimicrobial Activities

While the primary focus of research on this compound has been its xanthine oxidase inhibitory and antioxidant properties, there are indications that related compounds possess anticancer and antimicrobial activities. For instance, other benzaldehyde derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. However, at present, there is a lack of specific quantitative data (e.g., IC50 or MIC values) for the anticancer and antimicrobial activities of this compound itself. Further research is warranted to explore these potential biological effects.

Conclusion

This compound is a promising bioactive molecule with well-defined inhibitory activity against xanthine oxidase and notable antioxidant properties. Its efficacy in a preclinical model of hyperuricemia, coupled with a favorable safety profile, suggests its potential as a therapeutic agent for conditions such as gout. While its anticancer and antimicrobial activities remain to be fully elucidated, the existing data provide a strong foundation for further investigation into the diverse biological roles of this compound. The detailed protocols provided herein offer a practical guide for researchers to further explore the pharmacological potential of this compound.

Unveiling the Therapeutic Potential of 3,4-Dihydroxy-5-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB), a derivative of the naturally occurring protocatechuic aldehyde, is emerging as a compound of significant interest in medicinal chemistry. Extensive research has highlighted its potent biological activities, positioning it as a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth overview of the current understanding of DHNB's therapeutic potential, with a primary focus on its well-documented xanthine oxidase inhibitory and antioxidant properties. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes complex biological pathways and workflows to facilitate further research and development.

Core Therapeutic Potential: Xanthine Oxidase Inhibition

The most significant therapeutic application of DHNB identified to date is its potent inhibition of xanthine oxidase (XO), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid leads to hyperuricemia, a precursor to gout and a risk factor for cardiovascular diseases.[1]

DHNB has been identified as a potent, time-dependent, and mixed-type inhibitor of XO.[1] The aldehyde and catechol moieties, along with the nitro group at the C-5 position, are crucial for its inhibitory activity.[1]

Quantitative Analysis of Xanthine Oxidase Inhibition

The inhibitory potency of DHNB against xanthine oxidase has been quantified, with key data summarized in the table below.

| Compound | IC₅₀ (μM) | Inhibition Type | Reference |

| This compound (DHNB) | 3 | Mixed-type | [1] |

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The following protocol outlines the methodology used to determine the xanthine oxidase inhibitory activity of DHNB.[1]

Materials:

-

Xanthine Oxidase (XO) from bovine milk

-

Xanthine

-

This compound (DHNB)

-

Allopurinol (positive control)

-

Phosphate buffer (67 mM, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 67 mM phosphate buffer (pH 7.4) and 20 nM xanthine oxidase.

-

Add DHNB or allopurinol at various concentrations to the reaction mixture.

-

Pre-incubate the mixture for 1 to 5 minutes at 25°C.

-

Initiate the enzymatic reaction by adding 50 μM xanthine.

-

Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm using a spectrophotometer.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathway: Inhibition of Uric Acid Production

The following diagram illustrates the role of xanthine oxidase in the purine metabolism pathway and the inhibitory action of DHNB.

Caption: Inhibition of Xanthine Oxidase by DHNB in the purine metabolism pathway.

In Vivo Efficacy: Hyperuricemia Mouse Model

The therapeutic potential of DHNB has been further validated in an in vivo model of hyperuricemia. Oral administration of DHNB effectively reduced serum uric acid levels in mice with allantoxanamide-induced hyperuricemia.[1]

Quantitative In Vivo Data

| Treatment Group | Dose (mg/kg) | Route of Administration | Serum Uric Acid Reduction | Reference |

| DHNB | 100 | Oral | Effective reduction | [1] |

| Allopurinol | 100 | Oral | Effective reduction | [1] |

Note: A significant finding from the in vivo studies was the favorable safety profile of DHNB compared to allopurinol. At a high dose of 500 mg/kg, DHNB did not show any side effects, whereas allopurinol led to mortality in 42% of the treated mice.[1]

Experimental Protocol: Allantoxanamide-Induced Hyperuricemia in Mice

The following protocol details the in vivo experiment to assess the hypouricemic effect of DHNB.[1]

Materials:

-

Male mice

-

Allantoxanamide

-

This compound (DHNB)

-

Allopurinol

-

Saline solution

-

Blood collection supplies

Procedure:

-

Induce hyperuricemia in mice by a single intraperitoneal (I.P.) injection of allantoxanamide (200 mg/kg).

-

Administer DHNB (100 mg/kg) or allopurinol (100 mg/kg) orally to the mice.

-

Collect blood samples at 1, 2, 3, and 4 hours after the administration of allantoxanamide.

-

Separate the serum and measure the uric acid levels.

Experimental Workflow: In Vivo Hyperuricemia Study

The workflow for the in vivo evaluation of DHNB is depicted in the following diagram.

Caption: Workflow for the in vivo hyperuricemia study of DHNB.

Antioxidant Activity

In addition to its potent XO inhibitory effects, DHNB exhibits direct antioxidant properties.[1] It has been shown to scavenge free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and reactive oxygen species (ROS) such as peroxynitrite (ONOO⁻) and hypochlorous acid (HOCl).[1]

Quantitative Antioxidant Data

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a general protocol for assessing the DPPH radical scavenging activity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

This compound (DHNB)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate or spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

-

Prepare serial dilutions of DHNB and a positive control in the same solvent.

-

In a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Add a small volume of the different concentrations of the test compound or positive control to the wells. Include a blank (solvent only) and a control (DPPH solution and solvent).

-

Incubate the plate in the dark at room temperature for approximately 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Other Potential Therapeutic Uses (Further Research Required)

While the primary focus of research on DHNB has been its xanthine oxidase inhibitory and antioxidant activities, its structural similarity to other biologically active benzaldehydes suggests potential in other therapeutic areas.

-

Anti-inflammatory Activity: Benzaldehyde derivatives have been shown to possess anti-inflammatory properties. For instance, 3-bromo-4,5-dihydroxybenzaldehyde, a structurally related compound, has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines. Further investigation is warranted to determine if DHNB shares these anti-inflammatory capabilities.

-

Cytotoxic/Anticancer Activity: The cytotoxic potential of DHNB against various cancer cell lines has not been extensively studied. Given that some benzaldehyde derivatives exhibit anticancer properties, this remains an area for future exploration.

Synthesis of this compound

Several methods for the synthesis of DHNB have been reported, typically involving the nitration and subsequent demethylation or de-ethylation of vanillin or ethylvanillin derivatives.

Representative Synthetic Protocol

One common method involves the demethylation of 5-nitrovanillin.[2]

Materials:

-

5-Nitrovanillin

-

Acetic acid

-

Concentrated hydrobromic acid

-

Charcoal

-

Water

Procedure:

-

Reflux a solution of 5-nitrovanillin and acetic acid in concentrated hydrobromic acid for 20 hours.

-

Add charcoal to the mixture and filter.

-

Add water to the filtrate with stirring and cool to -10°C.

-

Continue stirring for 2 hours.

-

Filter the crystalline product, wash with water, and dry to yield this compound.

Synthesis Workflow

The logical relationship in a common synthesis route is shown below.

Caption: A generalized workflow for the synthesis of DHNB from 5-nitrovanillin.

Conclusion and Future Directions

This compound has demonstrated significant promise as a therapeutic agent, particularly for the treatment of hyperuricemia and gout, owing to its potent xanthine oxidase inhibitory activity and favorable safety profile in preclinical studies. Its antioxidant properties further enhance its therapeutic potential.

Future research should focus on:

-

Elucidating the precise molecular interactions between DHNB and xanthine oxidase through co-crystallization studies.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies.

-

Investigating its anti-inflammatory and cytotoxic properties through dedicated in vitro and in vivo models.

-

Exploring the potential of DHNB in managing other diseases associated with oxidative stress.

The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the research and development of this compound as a novel therapeutic agent.

References

An In-depth Technical Guide to the Solubility and Stability of 3,4-Dihydroxy-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3,4-Dihydroxy-5-nitrobenzaldehyde. Due to the limited availability of extensive public data on this specific compound, this document also furnishes detailed experimental protocols for researchers to determine these critical parameters in their own laboratory settings.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development. Key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₅ | [1] |

| Molecular Weight | 183.12 g/mol | [1][2] |

| Appearance | Yellow to yellowish-green crystalline powder/solid | [3][4][5] |

| Melting Point | 145 - 150 °C | [5][6] |

| pKa (Predicted) | 4.78 ± 0.38 | [6] |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Topological Polar Surface Area | 103 Ų | [1] |

Solubility Profile

The solubility of this compound is a critical factor for its use in various experimental and formulation contexts. The following table summarizes the available qualitative and limited quantitative solubility data. It is generally soluble in polar organic solvents and poorly soluble in water.

| Solvent | Type | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [4][6][7] |

| Ethanol | Polar Protic | Soluble | [4] |

| Methanol | Polar Protic | Soluble | [4] |

| Water | Polar Protic | Insoluble or slightly soluble | [4][5] |

Note: Researchers should experimentally verify solubility for their specific applications and solvent grades.

Stability Profile

This compound is stable under normal storage conditions but exhibits sensitivities that are crucial to consider for its effective use and storage.

General Storage and Handling:

-

Storage Conditions: Should be stored in a cool, dry, and dark place in a tightly sealed container.[3][4][5] Storage under an inert atmosphere is also recommended as the compound can be air-sensitive.[8]

-

Conditions to Avoid: Direct sunlight, high temperatures, moisture, and contact with strong oxidizing or reducing agents should be avoided.[5][9]

Degradation:

-

The electron-withdrawing nature of the nitro group generally makes nitroaromatic compounds resistant to oxidative degradation.[10]

-

However, under certain conditions, such as in the presence of specific enzymes or under harsh chemical environments (e.g., strong acids during synthesis), degradation can occur.[11][12] A change in color to a yellowish or brownish hue can be an initial indicator of degradation.[9]

-

For similar nitroaromatic aldehydes, potential degradation pathways include the oxidation of the aldehyde group to a carboxylic acid and the reduction of the nitro group to an amine.[13]

A study involving the enzyme xanthine oxidase showed that this compound is stable at room temperature in the absence of the enzyme.[11] However, in the presence of xanthine oxidase, it is converted to 3,4-dihydroxy-5-nitrobenzoic acid, with the decay rate being pH-dependent.[11]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Solubility Determination by the Gravimetric Method

This protocol outlines a straightforward method to quantify the solubility of the compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 5 mL) of the desired solvent in a sealed glass vial. The presence of undissolved solid is crucial.

-

Equilibrate the mixture by shaking or stirring at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a pre-warmed pipette to prevent precipitation.

-

Filter the supernatant through a 0.22 µm syringe filter into a pre-weighed, dry vial.

-

-

Solvent Evaporation and Quantification:

-

Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of supernatant collected.

-

-

Protocol 2: Stability Assessment by Forced Degradation Study

This protocol uses High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

-

For each condition, also prepare a control sample stored at ambient temperature and protected from light.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed and control sample.

-

Neutralize the acidic and basic samples before analysis.

-

-

HPLC Analysis:

-

Analyze the samples using a validated, stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for aromatic aldehydes.[13][14]

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

If coupled with a mass spectrometer (LC-MS), the degradation products can be identified.

-

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, inferences can be drawn from the chemistry of similar nitroaromatic compounds.[13] The primary reactive sites are the aldehyde, the nitro group, and the phenolic hydroxyl groups.

This guide serves as a starting point for researchers working with this compound. The provided protocols offer a robust framework for generating the necessary solubility and stability data to support further research and development activities.

References

- 1. 3,4-dihydroxy-5-nitro benzaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound | C7H5NO5 | CID 5748957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dihydoxy-5-Nitrobenzaldehyde CAS 116313-85-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 3,4-DIHYDROXY-5-NITRO BENZALDEHYDE Manufacturer in Ankleshwar [nigamfinechem.co.in]

- 5. lobachemie.com [lobachemie.com]

- 6. 3-Nitro-4,5-dihydroxybenzaldehyde CAS#: 116313-85-0 [m.chemicalbook.com]

- 7. 3,4-Dihydroxy-5-Nitro benzaldehyde [chembk.com]

- 8. This compound | 116313-85-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US5710343A - Method for the preparation of this compound - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

An In-depth Technical Guide to 3,4-Dihydroxy-5-nitrobenzaldehyde (CAS: 116313-85-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxy-5-nitrobenzaldehyde, with the CAS number 116313-85-0, is an aromatic organic compound of significant interest in medicinal chemistry and organic synthesis. Its multifunctional structure, featuring a benzaldehyde core with two hydroxyl groups and a nitro group, makes it a versatile precursor for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, key synthetic applications, and notable biological activities, with a focus on its role as a crucial intermediate in drug development.

Physicochemical Properties

This compound is typically a yellow to dark yellow crystalline powder.[1][2][3] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 116313-85-0 | [2] |

| Molecular Formula | C₇H₅NO₅ | [2] |

| Molecular Weight | 183.12 g/mol | [2] |

| Appearance | Yellow to dark yellow crystalline powder | [1][3] |

| Melting Point | 147-149 °C | [1] |

| Solubility | Soluble in polar organic solvents like Dimethyl sulfoxide (DMSO).[1] | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Nitro-4,5-dihydroxybenzaldehyde, 5-Nitroprotocatechuic aldehyde | [4][5] |

Synthesis and Applications

The primary application of this compound is as a key intermediate in the synthesis of Entacapone, a medication used in the treatment of Parkinson's disease.[4] It also serves as a precursor for other molecules with potential therapeutic properties.

Synthesis of Entacapone

Entacapone is synthesized via a Knoevenagel condensation reaction between this compound and N,N-diethyl-2-cyanoacetamide.[4][6]

The following protocol is a representative example of the synthesis of Entacapone:

-

Reaction Setup: In a reaction vessel, charge this compound (10 g) and N,N-diethylcyanoacetamide (8.0 g) in toluene (100 ml) at room temperature.[7]

-

Catalyst Addition: Add piperidine (0.5 g) to the mixture.[7]

-

Reaction Execution: Raise the temperature of the reaction mixture to reflux (110-120 °C) and remove water azeotropically.[7]

-

Reaction Quenching: After the reaction is complete, add glacial acetic acid (20 ml) to the reaction mixture.[7]

-

Isolation and Purification: Cool the mixture to 25-30 °C. Filter the resulting precipitate and wash it with toluene and then with water.[7] Dry the residue under vacuum at 50-55 °C to obtain Entacapone.[7]

Precursor for Antitumor Agents

This compound is also utilized as a reagent in the synthesis of feruloyl and caffeoyl derivatives which have shown potential antitumor properties.[5] Detailed experimental protocols for these syntheses are specific to the target molecules and are an active area of research.

Biological Activity

Recent studies have highlighted the direct pharmacological potential of this compound, particularly as an enzyme inhibitor and antioxidant.

Xanthine Oxidase Inhibition

This compound has been identified as a potent inhibitor of xanthine oxidase (XO), the enzyme responsible for producing uric acid.[1][8] This inhibitory activity suggests its potential as a therapeutic agent for conditions like hyperuricemia and gout.[1][4][8]

-

Mechanism of Action: The compound displays a mixed-type inhibition of xanthine oxidase.[1][8] It is proposed that the aldehyde moiety, the catechol structure, and the nitro group at the C-5 position are all crucial for its inhibitory effect.[1][8] The molecule is believed to interact with the molybdenum center of the enzyme.[1][4]

-

In Vivo Studies: In animal models of hyperuricemia, administration of this compound effectively reduced serum uric acid levels.[1][8] Notably, it exhibited a favorable safety profile with no observed side effects at high doses in these studies.[1][4]

-

Quantitative Data: The IC₅₀ value for the inhibition of xanthine oxidase activity by this compound is reported to be 3 µM.[1][8]

Antioxidant Properties

In addition to its enzyme inhibitory activity, this compound exhibits antioxidant properties.[4] It has been shown to directly scavenge free radicals and reactive oxygen species (ROS), including ONOO⁻ and HOCl.[4] This antioxidant capacity may contribute to its overall therapeutic potential.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable building block in medicinal chemistry, most notably as the key precursor to the anti-Parkinson's drug, Entacapone. Furthermore, its intrinsic biological activities, particularly as a potent xanthine oxidase inhibitor and an antioxidant, highlight its potential for the development of new therapeutic agents. This technical guide provides researchers and drug development professionals with a solid foundation of its chemical and biological properties, encouraging further exploration of its applications in pharmaceutical research.

References

- 1. This compound (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H5NO5 | CID 5748957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-DIHYDROXY-5-NITRO BENZALDEHYDE Manufacturer in Ankleshwar [nigamfinechem.co.in]

- 4. This compound|CAS 116313-85-0 [benchchem.com]

- 5. 116313-85-0 | this compound | Jay Finechem [jayfinechem.com]

- 6. An Improved Process For The Preparation Of Entacapone [quickcompany.in]

- 7. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]

- 8. This compound (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3,4-Dihydroxy-5-nitrobenzaldehyde: Properties, Synthesis, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxy-5-nitrobenzaldehyde is an aromatic organic compound that holds significant interest in the fields of medicinal chemistry and chemical synthesis. Structurally, it is a benzaldehyde derivative substituted with two hydroxyl (-OH) groups and a nitro (-NO2) group. This unique combination of functional groups—a catechol moiety known for its antioxidant and metal-chelating properties, a reactive aldehyde group, and an electron-withdrawing nitro group—makes it a valuable intermediate for the synthesis of various bioactive molecules, dyes, and pigments.[1][2] Its role as a potent inhibitor of enzymes like xanthine oxidase has positioned it as a potential therapeutic agent for conditions such as hyperuricemia and gout.[3] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and a logical workflow for its preparation.

Physicochemical and Identification Data

The fundamental properties of this compound are summarized below. These data are critical for its identification, handling, and use in experimental settings.

| Property | Data | Reference(s) |

| Molecular Formula | C₇H₅NO₅ | [4][5] |

| Molecular Weight | 183.12 g/mol | [2][4][5] |

| CAS Number | 116313-85-0 | [4][5] |

| Appearance | Yellow crystalline solid or powder | [1] |

| Purity | >99% | [1] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO); slightly soluble in water. | [1] |

| IUPAC Name | This compound | [6] |

| SMILES | O=Cc1cc(c(O)c(O)c1)--INVALID-LINK--[O-] | [4][5] |

Experimental Protocols

The following sections detail established methodologies for the synthesis of this compound from various precursors. These protocols are derived from peer-reviewed literature and patent filings, providing a robust foundation for laboratory synthesis.

Protocol 1: Synthesis via Demethylation of 5-Nitrovanillin

This common method involves the removal of the methyl group from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin).

Method A: Using Hydrobromic Acid

-

Materials: 5-nitrovanillin, concentrated hydrobromic acid, acetic acid, activated charcoal, water.

-

Procedure:

-

A solution containing 8.0 kg of 5-nitrovanillin and 8.7 kg of acetic acid in 35 kg of concentrated hydrobromic acid is refluxed for 20 hours.[7]

-

Following the reflux, 0.6 kg of activated charcoal is added to the mixture, and the solution is filtered.[7]

-

32 kg of water is added to the filtrate with continuous stirring.[7]

-

The solution is then cooled to -10°C and stirring is maintained for an additional 2 hours to facilitate crystallization.[7]

-

The resulting crystalline product is collected by filtration and washed with water.[7]

-

The final product is dried to yield this compound. The reported yield is approximately 80%.[7]

-

Method B: Using a Nucleophilic Agent (Thiophenol)

-

Materials: 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, lithium hydroxide, thiophenol, N-methyl-2-pyrrolidinone (NMP), glacial acetic acid, concentrated hydrochloric acid, water.

-

Procedure:

-

A mixture of 15 g of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, 4.1 g of lithium hydroxide, 9 ml of thiophenol, and 25 ml of NMP is prepared.[8]

-

The mixture is stirred for two hours at 130°C under a nitrogen atmosphere.[8][9]

-

After the reaction period, the mixture is cooled to 100°C.[8]

-

50 ml of glacial acetic acid and 30 ml of concentrated hydrochloric acid are added to the cooled mixture.[8]

-

The solution is stirred overnight at room temperature, then kept at 0°C for two hours.[8]

-

The precipitate is collected by filtration, washed with 20 ml of cold water, and dried to yield the final product. The reported yield is 81.7%.[8]

-

Protocol 2: Synthesis from 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

This method involves the de-ethylation of an ethoxy-substituted precursor.

-

Materials: 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, zinc chloride, hydrochloric acid (37%), water, toluene, activated carbon.

-

Procedure:

-

A mixture of 20.0 g of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, 60.0 g of zinc chloride, and 15 mL of 37% hydrochloric acid is stirred at 90°C for 17 hours.[10]

-

The reaction mixture is then diluted with 100 mL of water and cooled to 3°C.[10]

-

After 1 hour at this temperature, the product is collected by filtration and washed with cold water.[10]

-

The crude product is dried in vacuo at 100°C.[10]

-

For purification, the crude product (16.5 g) is mixed with 275 mL of toluene and 2.0 g of activated carbon, and the mixture is refluxed for 45 minutes.[10]

-

The hot solution is filtered and then cooled to 3°C to crystallize the pure product.[10]

-

Synthesis Workflow Visualization

The following diagram illustrates the synthesis pathway for this compound starting from 5-Nitrovanillin, as described in Protocol 1, Method A.

References

- 1. 3,4-DIHYDROXY-5-NITRO BENZALDEHYDE Manufacturer in Ankleshwar [nigamfinechem.co.in]

- 2. indiamart.com [indiamart.com]

- 3. This compound (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. This compound | C7H5NO5 | CID 5748957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. EP0589948B1 - Method for the preparation of this compound - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. US5710343A - Method for the preparation of this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3,4-Dihydroxy-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB), a substituted catechol derivative, is a molecule of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone, which are pivotal in the management of Parkinson's disease.[1][2] Beyond its role as a synthetic precursor, DHNB has emerged as a potent bioactive agent in its own right. Notably, it is a powerful inhibitor of xanthine oxidase (XO), the key enzyme in the purine catabolism pathway responsible for uric acid production.[3][4] This activity positions DHNB as a promising therapeutic candidate for hyperuricemia and gout.[3][4] Furthermore, DHNB exhibits significant antioxidant properties, effectively scavenging free radicals.[5][3] This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound, with a focus on its therapeutic potential.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[6][7] Its chemical structure features a benzaldehyde core with two hydroxyl groups at the 3 and 4 positions and a nitro group at the 5 position. This arrangement of functional groups is crucial for its biological activity.

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₅ | [8][9] |

| Molecular Weight | 183.12 g/mol | [8][9] |

| CAS Number | 116313-85-0 | [9] |

| Appearance | Yellow to dark yellow crystalline powder | [6][7] |

| Melting Point | 145-149 °C | |

| Solubility | Soluble in DMSO, methanol, and ethanol; slightly soluble in water | [1][6][10] |

| Flash Point | 141.1 °C | [6] |

| Density | ~1.7 g/cm³ | [1] |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported, primarily involving the demethylation or de-ethylation of substituted benzaldehydes.

Synthesis via Demethylation of 5-Nitrovanillin

A common method involves the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin) using a strong nucleophilic agent or acid catalysis.

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-Nitrovanillin | Hydrobromic acid, Acetic acid | - | Reflux | 80 | [11] |

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Lithium hydroxide, Thiophenol | 1-methyl-2-pyrrolidinone (NMP) | 130 | 81.7 | [12] |

Synthesis via De-ethylation of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

Another established method involves the de-ethylation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde.

| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |

| 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | Zinc chloride, Hydrochloric acid, Water | 90 | 72.6 (pure) | [13] |

Biological Activities and Therapeutic Potential

Xanthine Oxidase Inhibition

This compound is a potent inhibitor of xanthine oxidase (XO), the enzyme that catalyzes the final two steps of purine metabolism, leading to the production of uric acid.[3][4][14] Overproduction of uric acid can lead to hyperuricemia, a condition that can cause gout.[3][4]

DHNB exhibits a mixed-type inhibition of XO activity in a time-dependent manner, similar to the clinically used drug allopurinol.[3][4] The mechanism of inhibition involves interaction with the molybdenum center of the enzyme.[3][4]

| Parameter | Value | Reference |

| IC₅₀ (Xanthine Oxidase) | 3 µM | [3][4] |

| Inhibition Type | Mixed-type | [3][4][14] |

| Rate of conversion to carboxylic acid by XO | 10⁻¹⁰ mol/L/s | [4] |

In a mouse model of hyperuricemia, DHNB was shown to effectively reduce serum uric acid levels.[3][4] Notably, mice administered a high dose (500 mg/kg) of DHNB showed no side effects, whereas a significant percentage of mice treated with the same dose of allopurinol died.[3][4] This suggests that DHNB may have a more favorable safety profile than allopurinol.[3][4]

Antioxidant Activity

The catechol structure of this compound contributes to its antioxidant properties. It has been shown to directly scavenge free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and reactive oxygen species (ROS) such as peroxynitrite (ONOO⁻) and hypochlorous acid (HOCl).[5][3][4]

Intermediate for COMT Inhibitors

A primary application of this compound is as a key intermediate in the synthesis of Entacapone.[5][1][2] Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of levodopa.[5][1] By inhibiting COMT, Entacapone prolongs the therapeutic effects of levodopa in patients with Parkinson's disease.[1]

Structure-Activity Relationship

Structure-activity relationship studies have indicated that the aldehyde moiety, the catechol (3,4-dihydroxy) moiety, and the nitro group at the C-5 position are all crucial for the potent xanthine oxidase inhibitory activity of DHNB.[3][4]

Figure 1: Key functional groups of DHNB essential for its xanthine oxidase inhibitory activity.

Experimental Protocols

Synthesis of this compound from 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

This protocol is adapted from a patented method.[13]

-

A mixture of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (20.0 g), zinc chloride (60.0 g), and hydrochloric acid (37%, 15 mL) is stirred at 90°C for 17 hours.

-

The mixture is then diluted with water (100 mL) and cooled to 3°C.

-

After 1 hour, the product is filtered and washed with cold water.

-

The crude product is dried in vacuo at 100°C.

-

For purification, the crude product is mixed with toluene (275 mL) and activated carbon (2.0 g), and the resulting mixture is refluxed for 45 minutes.

-

The hot solution is filtered and then cooled to 3°C.

-

After 1 hour, the pure product is filtered, washed with cold toluene, and dried in vacuo at 50°C.

Xanthine Oxidase Inhibition Assay

This protocol is based on the method described by Lü et al. (2013).[3]

-

Xanthine oxidase activity is determined by continuous spectrophotometric rate measurements.

-

The reaction mixture contains 67 mM phosphate buffer (pH 7.4), 20 nM XO (with an activity of 5 mU/mL), with or without DHNB.

-

The mixture is pre-incubated for 1 to 5 minutes at 25°C.

-

50 µM xanthine is added to initiate the reaction.

-

The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm.

-

Allopurinol is used as a positive control.

-

For enzyme kinetic analysis, lower concentrations of xanthine are used.

Figure 2: Inhibition of the xanthine oxidase pathway by this compound.

Conclusion

This compound is a versatile molecule with significant applications in both synthetic and medicinal chemistry. Its role as a key precursor to the anti-Parkinson's drug Entacapone is well-established. Furthermore, its potent inhibitory activity against xanthine oxidase, coupled with a favorable preliminary safety profile and antioxidant properties, underscores its potential as a novel therapeutic agent for the treatment of hyperuricemia and gout. Further research into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic utility.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound|CAS 116313-85-0 [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. 3,4-Dihydoxy-5-Nitrobenzaldehyde CAS 116313-85-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound | C7H5NO5 | CID 5748957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Amerigo Scientific [amerigoscientific.com]

- 10. nigamfinechem.co.in [nigamfinechem.co.in]

- 11. prepchem.com [prepchem.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. US5710343A - Method for the preparation of this compound - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4-Dihydroxy-5-nitrobenzaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dihydroxy-5-nitrobenzaldehyde, a key chemical intermediate with significant applications in the pharmaceutical industry. The document details its historical discovery, outlines various synthetic methodologies with comparative data, and explores its primary role in the synthesis of the anti-Parkinsonian drug, Entacapone. Furthermore, it delves into its potential therapeutic applications as a potent inhibitor of xanthine oxidase for the treatment of hyperuricemia and gout. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental protocols, structured data presentation, and visual representations of chemical pathways and workflows.

Introduction

This compound, with the chemical formula C₇H₅NO₅ and a molecular weight of 183.12 g/mol , is a substituted aromatic aldehyde. Its structure is characterized by a benzene ring functionalized with two hydroxyl groups at positions 3 and 4, a nitro group at position 5, and an aldehyde group at position 1. This arrangement of functional groups makes it a versatile precursor in organic synthesis.

The primary significance of this compound lies in its role as a crucial building block for the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used to improve the efficacy of levodopa in the treatment of Parkinson's disease.[1] Recent research has also highlighted its potential as a therapeutic agent in its own right, demonstrating potent inhibitory activity against xanthine oxidase, an enzyme involved in the production of uric acid.

This guide will provide an in-depth exploration of the discovery and history of this compound, a detailed examination of its synthesis, its physicochemical properties, and a thorough discussion of its applications.

Discovery and History

The first documented synthesis of this compound is attributed to F. Hayduck in 1903.[2] The method involved the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, a compound more commonly known as 5-nitrovanillin. Hayduck's pioneering work utilized hydrochloric acid as the demethylating agent under pressure. However, this original method was reported to result in low yields and an impure product due to the decomposition of both the starting material and the product under the harsh reaction conditions.[2]

Over the subsequent decades, significant efforts were made to improve the synthesis of this important intermediate, leading to the development of several more efficient and scalable methods. These advancements have been crucial for the cost-effective production of drugs like Entacapone.

Synthesis of this compound

The most common synthetic route to this compound is the demethylation of the readily available starting material, 5-nitrovanillin. Several reagents and reaction conditions have been explored to optimize this conversion.

Synthesis of the Precursor: 5-Nitrovanillin

5-Nitrovanillin is typically prepared by the nitration of vanillin. A common laboratory-scale procedure involves the use of concentrated nitric acid in glacial acetic acid.